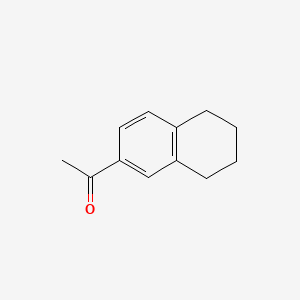
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone
Cat. No. B1329357
Key on ui cas rn:
774-55-0
M. Wt: 174.24 g/mol
InChI Key: VEPUKHYQNXSSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07084155B2
Procedure details


Reaction of 1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone (5 g, 28.70 mmol), acetic acid (1.6 mL, 28.70 mmol), and bromine (1.7 mL, 33.00 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (1.9 g, 26%) as a yellow powder. 1H NMR (300 MHz, CD3OD) δ 1.84 (t, 4H, J=6.6 Hz), 2.80–2.85 (m, 4H), 4.61 (s, 2H), 7.19 (d, 1H, J=8.7 Hz), 7.70–7.78 (m, 2H). ES-MS m/z 253 (M+H).



Name
Yield
26%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2CCCC[C:5]=2[CH:4]=[CH:3][C:2]=1[C:11](=[O:13])[CH3:12].[C:14]([OH:17])(=O)C.[Br:18]Br>>[Br:18][CH2:12][C:11]([C:2]1[CH:3]=[CH:4][CH:5]=[C:10]([O:17][CH3:14])[CH:1]=1)=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC=2CCCCC12)C(C)=O
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by recrystallisation from cold EtOAc/Hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
